![molecular formula C20H34Br2O4 B13852022 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture) is a chemical compound with the molecular formula C10H17BrO2. It is a tetrahydropyran derivative that contains a bromo-substituted butenyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various derivatives and complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran typically involves the reaction of 4-bromo-3-methyl-2-buten-1-ol with tetrahydro-2H-pyran under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted tetrahydropyran derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced products .
Applications De Recherche Scientifique
2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and derivatives.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromo-substituted butenyl group can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-butene
- 3-Methyl-3-buten-1-ol
- Tetrahydro-2H-pyran derivatives
Uniqueness
2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran is unique due to its specific structure, which combines a bromo-substituted butenyl group with a tetrahydropyran ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C20H34Br2O4 |
|---|---|
Poids moléculaire |
498.3 g/mol |
Nom IUPAC |
2-[(Z)-4-bromo-3-methylbut-2-enoxy]oxane;2-[(E)-4-bromo-3-methylbut-2-enoxy]oxane |
InChI |
InChI=1S/2C10H17BrO2/c2*1-9(8-11)5-7-13-10-4-2-3-6-12-10/h2*5,10H,2-4,6-8H2,1H3/b9-5+;9-5- |
Clé InChI |
YONRTJUGRCMJSV-YEYRGWEPSA-N |
SMILES isomérique |
C/C(=C\COC1CCCCO1)/CBr.C/C(=C/COC1CCCCO1)/CBr |
SMILES canonique |
CC(=CCOC1CCCCO1)CBr.CC(=CCOC1CCCCO1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


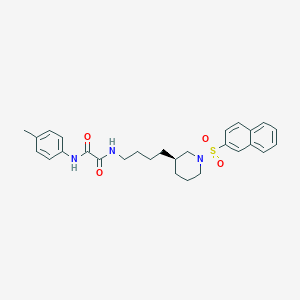
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13851970.png)
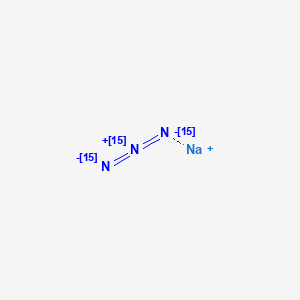
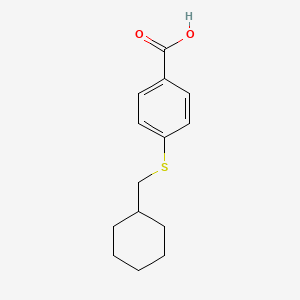
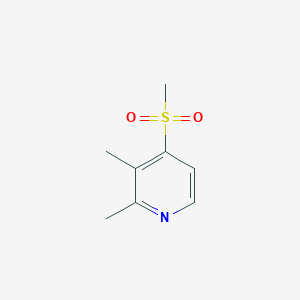
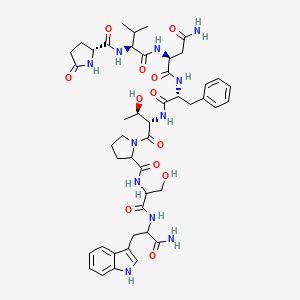
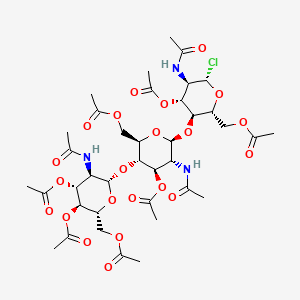
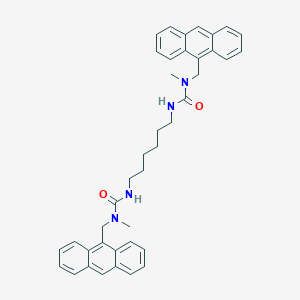
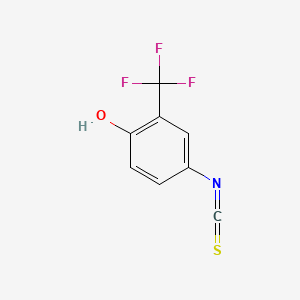


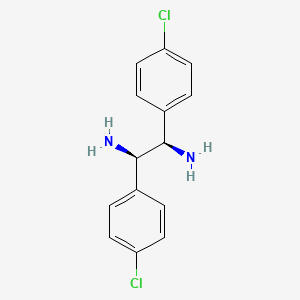
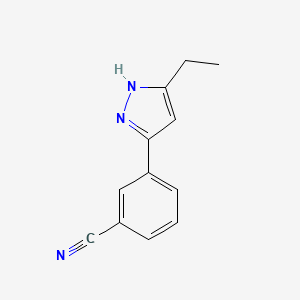
![7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13852067.png)
